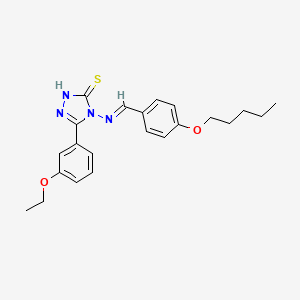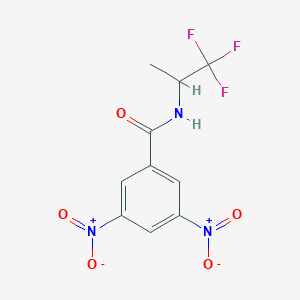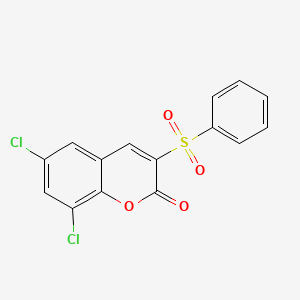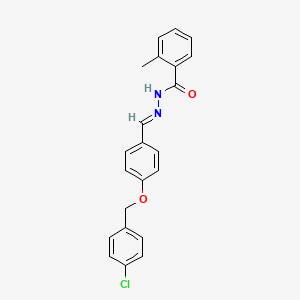
1-((p-Chlorobenzyl)methylamino)-3-(2-(dimethylamino)ethyl)-3-phenyl-2-indolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of antihistamines , which are commonly used to treat allergic reactions.
- The compound’s structure includes an indolinone core, a phenyl group, and a chlorobenzyl moiety.
Chloropyramine: (CAS: 59-32-5) is a chemical compound with the molecular formula .
Méthodes De Préparation
Synthetic Routes: Chloropyramine can be synthesized through various methods. One common approach involves reacting with .
Reaction Conditions: The reaction typically occurs under basic conditions, and the product is isolated through crystallization or other purification techniques.
Industrial Production: Chloropyramine is industrially produced using efficient synthetic routes to ensure high yields and purity.
Analyse Des Réactions Chimiques
Reactivity: Chloropyramine undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions but may include derivatives with modified substituents.
Applications De Recherche Scientifique
Chemistry: Chloropyramine serves as a valuable intermediate in organic synthesis.
Biology: It has applications in studying histamine receptors and allergic responses.
Medicine: As an antihistamine, it alleviates symptoms of allergies, such as itching and sneezing.
Industry: Chloropyramine finds use in pharmaceuticals and related fields.
Mécanisme D'action
- Chloropyramine blocks histamine H₁ receptors , preventing histamine-mediated allergic responses.
- It competes with histamine for receptor binding, reducing symptoms like itching, redness, and swelling.
Comparaison Avec Des Composés Similaires
- Chloropyramine’s uniqueness lies in its specific chemical structure, combining an indolinone core with a chlorobenzyl group.
- Similar compounds include other antihistamines like diphenhydramine , cetirizine , and loratadine .
Propriétés
Numéro CAS |
33391-14-9 |
|---|---|
Formule moléculaire |
C26H28ClN3O |
Poids moléculaire |
434.0 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl-methylamino]-3-[2-(dimethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C26H28ClN3O/c1-28(2)18-17-26(21-9-5-4-6-10-21)23-11-7-8-12-24(23)30(25(26)31)29(3)19-20-13-15-22(27)16-14-20/h4-16H,17-19H2,1-3H3 |
Clé InChI |
ZXIGBGZXNGBWJY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)





![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)

![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)




